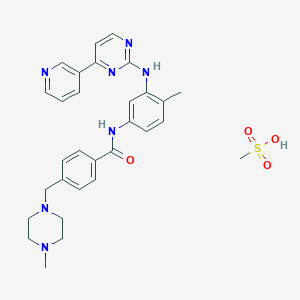

Imatinib Mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMAHDNUQAMNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040502 | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers = |

|

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white to brownish or yellowish tinged crystalline powder | |

CAS No. |

220127-57-1 | |

| Record name | Imatinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220127-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imatinib mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=716051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1O1M485B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226 °C (alpha form); 217 °C (beta form) | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Imatinib Mesylate in Chronic Myeloid Leukemia: A Technical Overview of the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a genetic abnormality resulting from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase.[1][2] The aberrant activity of this kinase drives the uncontrolled proliferation of granulocytes and is the central pathogenic event in CML.[2][3] Imatinib mesylate was the first-in-class tyrosine kinase inhibitor (TKI) developed to specifically target the BCR-ABL protein.[4][5] It functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, effectively blocking downstream signaling pathways essential for leukemic cell proliferation and survival.[4][6][7] This targeted approach revolutionized CML treatment, transforming a fatal leukemia into a manageable chronic condition for most patients and marking a paradigm shift in oncology toward precision medicine.[3][8]

The Molecular Target in CML: BCR-ABL Tyrosine Kinase

The Philadelphia Chromosome and Formation of BCR-ABL

The hallmark of CML is the Philadelphia chromosome, which results from a t(9;22)(q34;q11) chromosomal translocation.[1] This event fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[2] The resulting BCR-ABL1 fusion gene produces a chimeric protein with a constitutively active ABL tyrosine kinase domain.[6][9] This unregulated kinase activity is the primary driver of CML pathogenesis.[2]

Constitutive Kinase Activity and Downstream Signaling

The BCR-ABL protein's persistent kinase activity leads to the phosphorylation of numerous intracellular substrates, activating a cascade of signaling pathways that are critical for cell cycle regulation and survival.[1] Key pathways aberrantly activated by BCR-ABL include:

-

RAS/RAF/MEK/ERK Pathway: Promotes cellular proliferation.[1][3]

-

PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.[1][6]

-

JAK/STAT Pathway: Contributes to cell growth and differentiation.[1][3]

This widespread activation of pro-proliferative and anti-apoptotic signals leads to the massive expansion of myeloid cells characteristic of CML and confers resistance to programmed cell death.[3][4]

This compound: Mechanism of Inhibition

Competitive ATP Inhibition

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[6][10] Its primary mechanism of action is the competitive inhibition of adenosine triphosphate (ATP) binding to the ABL kinase domain.[4][9] Imatinib occupies the ATP-binding pocket, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on various downstream substrates.[4][7] This blockade of substrate phosphorylation is the critical step in halting the oncogenic signaling driven by BCR-ABL.[6]

Conformation-Specific Binding

A key feature of imatinib's specificity is its ability to bind to the ABL kinase domain only when it is in its inactive, or closed, conformation.[4][10] The constitutively active BCR-ABL protein still cycles between active and inactive states, and imatinib stabilizes the inactive conformation. This prevents the kinase from adopting the active shape required for substrate phosphorylation, effectively locking it in a non-functional state.[10] This conformation-specific binding contributes to its selectivity, as it also inhibits other tyrosine kinases that adopt a similar inactive conformation, such as c-KIT and PDGF-R.[6][11]

Downstream Effects: Apoptosis and Proliferation Arrest

By inhibiting BCR-ABL kinase activity, imatinib effectively shuts down the aberrant downstream signaling pathways.[3][4] The blockade of these signals results in the inhibition of proliferation and the induction of apoptosis (programmed cell death) specifically in the BCR-ABL-positive leukemic cells.[4][6] Normal cells, which do not rely on the BCR-ABL pathway, are largely unaffected, leading to a highly targeted therapeutic effect with a manageable side-effect profile compared to conventional chemotherapy.[7]

Quantitative Analysis of Clinical Efficacy

The clinical efficacy of imatinib has been extensively documented, most notably in the landmark International Randomized Study of Interferon and STI571 (IRIS).

Table 1: Hematologic and Cytogenetic Response Rates with Imatinib.

| Response Metric | IRIS Trial (18 months) | IRIS Trial (Long-Term, >10 years) | CML Study IV (10 years) |

|---|---|---|---|

| Complete Hematologic Response (CHR) | 98% (in patients treated with at least 300mg)[4] | N/A | N/A |

| Major Cytogenetic Response (MCyR) | 87.1% | N/A | N/A |

| Complete Cytogenetic Response (CCyR) | 76%[4][8] | 82.8%[12] | N/A |

Table 2: Long-Term Survival and Molecular Response with Imatinib.

| Outcome Metric | IRIS Trial (Long-Term, >10 years) | CML Study IV (10 years) |

|---|---|---|

| Overall Survival (OS) | 83.3%[8][12] | 84%[8] |

| Freedom from Progression to AP/BC | 93% (at 7 years)[13] | N/A |

| Major Molecular Response (MMR) | N/A | 89%[8] |

| Deep Molecular Response (MR4.5) | N/A | 72%[8] |

AP/BC: Accelerated Phase/Blast Crisis

Key Experimental Protocols for Mechanism Elucidation

The following outlines the general methodologies for key experiments used to characterize the mechanism of action of imatinib.

Protocol: In Vitro Kinase Assay

This assay directly measures the ability of imatinib to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

-

Reagents: Recombinant BCR-ABL kinase, a specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), radiolabeled ATP ([(\gamma)-³²P]ATP), and varying concentrations of imatinib.

-

Incubation: The BCR-ABL enzyme is incubated with the peptide substrate and imatinib (or a vehicle control) in a reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [(\gamma)-³²P]ATP. The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid like phosphoric acid.

-

Quantification: The phosphorylated substrate is separated from the free [(\gamma)-³²P]ATP, often by spotting the mixture onto phosphocellulose paper and washing away the unincorporated ATP. The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter.

-

Analysis: The level of substrate phosphorylation at different imatinib concentrations is used to calculate inhibitory metrics such as the IC50 value (the concentration of imatinib required to inhibit 50% of the kinase activity).

Protocol: Western Blot for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of BCR-ABL and its downstream signaling proteins within CML cells.

-

Cell Culture and Treatment: BCR-ABL-positive cell lines (e.g., K562) are cultured and treated with various concentrations of imatinib or a vehicle control for a specified time.

-

Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-BCR-ABL, anti-phospho-STAT5). A separate blot is run using an antibody against the total (non-phosphorylated) protein as a loading control.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: A decrease in the signal from the phospho-specific antibody in imatinib-treated samples indicates inhibition of the signaling pathway.

Protocol: Cell Viability and Apoptosis Assay

These assays determine the effect of imatinib on the survival and death of CML cells.

-

Cell Seeding and Treatment: CML cells are seeded into multi-well plates and treated with a range of imatinib concentrations.

-

Incubation: Cells are incubated for a period sufficient to observe effects on viability (e.g., 48-72 hours).

-

Viability Assessment (e.g., MTT Assay):

-

The MTT reagent is added to each well and incubated, allowing viable cells with active metabolism to convert the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured with a spectrophotometer. A lower absorbance indicates fewer viable cells.

-

-

Apoptosis Assessment (e.g., Annexin V/PI Staining):

-

Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which enters dead cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry.

-

The analysis distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

-

Analysis: The results quantify the dose-dependent decrease in cell viability and increase in apoptosis induced by imatinib.

Visualizing the Mechanism and Workflow

References

- 1. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. ashpublications.org [ashpublications.org]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders | Blood | American Society of Hematology [ashpublications.org]

- 12. ajmc.com [ajmc.com]

- 13. Phase III, Randomized, Open-Label Study of Daily this compound 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

Early preclinical studies of STI571 (imatinib)

An In-depth Technical Guide to the Early Preclinical Studies of STI571 (Imatinib)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational preclinical research on STI571, now known as imatinib. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols that were instrumental in establishing its therapeutic potential, particularly in the context of Chronic Myeloid Leukemia (CML).

Introduction

Chronic Myeloid Leukemia is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[3][4][5] This aberrant kinase activity is the primary driver of malignant transformation in CML, making it a highly specific and attractive therapeutic target.[1][3] Imatinib (formerly STI571) was developed as a signal transduction inhibitor designed to selectively block the activity of this oncogenic protein.[6] Preclinical studies were pivotal in demonstrating its potency, selectivity, and anti-leukemic effects, paving the way for its revolutionary success in the clinic.[3][7]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of specific tyrosine kinases.[4][8] By occupying this site on the Bcr-Abl protein, imatinib prevents the transfer of a phosphate group to tyrosine residues on various protein substrates, thereby blocking the subsequent activation of downstream signaling pathways.[1][6] This inhibition halts the transmission of proliferative and anti-apoptotic signals, ultimately leading to the selective induction of apoptosis in Bcr-Abl-positive cells.[3][6] In addition to Bcr-Abl, imatinib potently inhibits other tyrosine kinases, including the stem cell factor (SCF) receptor (c-Kit) and the platelet-derived growth factor receptor (PDGFR).[6][9][10]

In Vitro Efficacy and Experimental Protocols

Early preclinical evaluation of imatinib relied heavily on in vitro assays to determine its potency and selectivity against its target kinases and to observe its effects on cancer cell lines.

Quantitative Data: Kinase and Cellular Inhibition

Imatinib was found to be a potent inhibitor of the Abl, PDGFR, and c-Kit tyrosine kinases in cell-free enzymatic assays. This potency was mirrored in cellular assays, where imatinib selectively inhibited the proliferation of Bcr-Abl-positive cell lines at sub-micromolar concentrations.[3][9]

| Target Kinase | Assay Type | IC50 Value (µM) | Reference |

| v-Abl | Cell-free | ~0.6 | [9][11][12] |

| PDGFR | Cell-free | ~0.1 | [9][11][12] |

| c-Kit | Cell-free | ~0.1 | [9][11][12] |

| Bcr-Abl (Autophosphorylation) | Cell-free | ~0.025 | [6] |

The inhibitory effect of imatinib was confirmed in various Bcr-Abl-positive human and murine cell lines. The concentration required to inhibit 50% of Bcr-Abl phosphorylation (IC50) was consistently in the sub-micromolar to low micromolar range.[13]

| Cell Line | Species | Assay Endpoint | IC50 Value (µM) | Reference |

| Human CML Lines | Human | Bcr-Abl Phosphorylation | ~0.5 | [13] |

| LAMA84-r (Resistant) | Human | Bcr-Abl Phosphorylation | ~1.0 | [13] |

| Ba/F3 (Bcr-Abl transfected) | Murine | Bcr-Abl Phosphorylation | ~1.0 | [13] |

| Ba/F3 (Bcr-Abl transfected) | Murine | Proliferation | ~0.5 | [14] |

Experimental Protocols

Western Blot for Bcr-Abl Phosphorylation

This assay was fundamental in demonstrating that imatinib directly inhibits the kinase activity of Bcr-Abl within the cell.

-

Cell Culture and Treatment: Bcr-Abl-positive cells (e.g., K562) are cultured to logarithmic growth phase and then treated with varying concentrations of imatinib (e.g., 0.1 to 10 µM) or a vehicle control for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine, 4G10). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To confirm that protein levels are unchanged, a parallel blot or a stripped and re-probed blot is incubated with an antibody against total Abl protein.[15]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imager. The intensity of the Bcr-Abl band is quantified to determine the degree of phosphorylation inhibition.

Cell Proliferation (MTT) Assay

This colorimetric assay was used to quantify the effect of imatinib on the viability and metabolic activity of cancer cells, serving as a measure of growth inhibition.

-

Cell Seeding: Bcr-Abl-positive cells and Bcr-Abl-negative control cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well).

-

Drug Treatment: A serial dilution of imatinib is added to the wells, and the plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

In Vivo Efficacy and Animal Models

To assess the therapeutic potential of imatinib in a living system, preclinical studies utilized animal models, primarily murine xenografts. These studies were crucial for demonstrating anti-tumor activity and specificity in vivo.

Quantitative Data: Murine Xenograft Models

In a key preclinical model, nude mice were subcutaneously injected with murine myeloid cells that had been transformed by the p210 Bcr-Abl oncogene. Treatment with imatinib led to dramatic tumor regression and prolonged survival.[3]

| Animal Model | Cell Line | Imatinib Dose & Schedule | Key Outcomes | Reference |

| Nude Mice (subcutaneous xenograft) | p210 Bcr-Abl expressing murine myeloid cells | 50 mg/kg/day (oral gavage) | Rapid regression of established tumors; 8 of 12 treated animals remained tumor-free for >200 days. | [3][15] |

| Nude Mice (subcutaneous xenograft) | U937 (Bcr-Abl negative myeloid line) | 50 mg/kg/day (oral gavage) | No growth inhibition observed. | [3] |

Experimental Protocol: Murine Xenograft Study

-

Cell Preparation: Bcr-Abl-positive cells are harvested during their exponential growth phase, washed, and resuspended in a sterile, serum-free medium or PBS.

-

Animal Inoculation: A specific number of cells (e.g., 1 x 10^7) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (width)² x length / 2).

-

Randomization and Treatment: Once tumors reach the target size, mice are randomly assigned to treatment groups: one receiving imatinib and a control group receiving the vehicle solution. Imatinib is typically administered daily via oral gavage.[3]

-

Efficacy Assessment: The primary endpoints are tumor volume and overall survival. Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or when treated animals show signs of relapse. At necropsy, tumors and organs may be collected for further analysis (e.g., histology, Western blot).

Target Selectivity

A critical aspect of imatinib's preclinical profile was its high degree of selectivity. While potently inhibiting Bcr-Abl, c-Kit, and PDGFR, it showed significantly less activity against a large number of other tyrosine and serine/threonine kinases, including members of the Src family, Janus kinases (JAKs), and the epidermal growth factor receptor (EGFR).[6][14][15] This selectivity was predicted to result in a more favorable safety profile compared to non-specific cytotoxic agents, a hypothesis that was later borne out in clinical trials.

Conclusion

The early preclinical studies of STI571 (imatinib) provided a robust and compelling proof-of-concept for targeted cancer therapy. Through a systematic series of in vitro and in vivo experiments, researchers established that imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The compound was shown to specifically inhibit the proliferation of Bcr-Abl-positive cells, induce apoptosis, and cause dramatic regression of Bcr-Abl-driven tumors in animal models.[3][15][16] These foundational data were instrumental in justifying and guiding the rapid and highly successful clinical development of imatinib for the treatment of Chronic Myeloid Leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of resistance imatinib (STI571) in preclinical models and in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. google.com [google.com]

- 16. vidiumah.com [vidiumah.com]

The Precision Strike: A Technical Guide to the Cellular Pathways Modulated by Imatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Imatinib mesylate, a cornerstone of targeted cancer therapy, has revolutionized the treatment of specific malignancies by precisely targeting the aberrant signaling pathways that drive their growth. This in-depth technical guide provides a comprehensive overview of the core cellular pathways affected by imatinib treatment, offering detailed experimental protocols and quantitative data to support further research and drug development in this critical area.

Core Molecular Targets and Mechanism of Action

Imatinib functions as a potent and selective tyrosine kinase inhibitor. Its primary mechanism of action involves competitive inhibition at the ATP-binding site of a specific subset of tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates and blocking signal transduction.[1] The principal targets of imatinib include:

-

BCR-ABL: This fusion protein, characteristic of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL), possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and survival.

-

c-KIT (CD117): A receptor tyrosine kinase crucial for the development and maintenance of various cell lineages. Gain-of-function mutations in c-KIT are a hallmark of most gastrointestinal stromal tumors (GISTs).

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptor tyrosine kinases are involved in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in several cancers.[2]

Disrupted Signaling Cascades: A Detailed Look

Imatinib's inhibition of its primary targets triggers a cascade of downstream effects, primarily impacting three major signaling pathways:

The RAS/MAPK/ERK Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation by upstream signals from BCR-ABL, c-KIT, or PDGFR, a phosphorylation cascade is initiated, leading to the activation of the terminal kinases, ERK1/2. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression. Imatinib treatment effectively blocks this pathway at its source, leading to a significant reduction in ERK phosphorylation.

The PI3K/AKT/mTOR Pathway

This pathway is critical for cell survival, growth, and metabolism. Activation of PI3K by the upstream tyrosine kinases leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD. Imatinib's blockade of the initial tyrosine kinase activity leads to a marked decrease in AKT and mTOR phosphorylation, thereby promoting apoptosis.

The JAK/STAT Pathway

This pathway is directly involved in the transduction of signals from cytokine and growth factor receptors to the nucleus, influencing gene expression related to cell survival and proliferation. In the context of BCR-ABL, STAT5 is a key downstream effector that is constitutively phosphorylated and activated. Imatinib treatment leads to a significant reduction in STAT5 phosphorylation, thereby inhibiting its transcriptional activity and promoting apoptosis.

Quantitative Analysis of Imatinib's Effects

The inhibitory effects of imatinib on its target kinases and downstream signaling components have been quantified in numerous studies. The following tables summarize key quantitative data.

| Target Kinase | IC50 (nM) | Cell Line/System | Reference |

| BCR-ABL | 25 - 100 | Various CML cell lines | [3] |

| c-KIT | 100 | GIST cell lines | [4] |

| PDGFR-α | 100 | Various cell lines | [3] |

| PDGFR-β | 100 | Various cell lines | [3] |

Table 1: IC50 Values of Imatinib for Target Kinases. The 50% inhibitory concentration (IC50) represents the concentration of imatinib required to inhibit the kinase activity by half.

| Downstream Effector | Cell Line | Imatinib Concentration | Percent Inhibition of Phosphorylation | Reference |

| p-STAT5 | K562 | 5 µM | ~62% | [5] |

| p-ERK | LAMA84-s | 1 µM | Significant inhibition | [6] |

| p-AKT | Ovarian Cancer Cells | 1 µM | Significant inhibition | [7] |

| p-Crkl | CML CD34+ cells | 1 µM | Significant inhibition |

Table 2: Quantitative Inhibition of Downstream Effector Phosphorylation by Imatinib. This table highlights the significant reduction in the phosphorylation of key signaling molecules following imatinib treatment.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to study the effects of imatinib.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a direct measure of kinase activity.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) to 70-80% confluency. Treat cells with varying concentrations of imatinib or a vehicle control for a specified time course.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific kinase and its inhibition by compounds like imatinib.

Protocol (Example for c-KIT):

-

Reagents: Recombinant human c-KIT kinase, biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of imatinib or a vehicle control.

-

Kinase Addition: Add the recombinant c-KIT kinase to each well.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction, generating a luminescent signal that is proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the imatinib concentration to determine the IC50 value.

Immunoprecipitation (IP)

IP is used to isolate a specific protein (and its binding partners) from a complex mixture, such as a cell lysate. This is often followed by Western blotting to analyze the phosphorylation state of the immunoprecipitated protein.

Protocol:

-

Cell Lysis: Prepare cell lysates as described in the Western blotting protocol.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add a primary antibody specific for the target protein (e.g., anti-c-KIT) to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.

-

Immunocomplex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the phosphorylated form of the target protein.

Crosstalk and Feedback Mechanisms

The signaling pathways affected by imatinib are not isolated; they exhibit significant crosstalk and are subject to feedback regulation. For instance, there is evidence of interaction between the BCR-ABL and CXCR4 signaling pathways through the Src family kinase Lyn. Furthermore, inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, inhibition of PDGFR-β signaling by imatinib can, in some contexts, lead to feedback activation of the pathway. Understanding these complex interactions is crucial for predicting the long-term efficacy of imatinib and for the rational design of combination therapies.

This guide provides a foundational understanding of the cellular and molecular consequences of imatinib treatment. The detailed protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of targeted cancer therapy and to develop next-generation inhibitors with improved efficacy and specificity.

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. This compound inhibits STAT5 phosphorylation in response to IL-7 and promotes T cell lymphopenia in chronic myelogenous leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Imatinib blocks tyrosine phosphorylation of Smad4 and restores TGF-β growth-suppressive signaling in BCR-ABL1-positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Imatinib Mesylate in the Inhibition of PDGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of imatinib mesylate in the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) signaling. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological processes and workflows.

Introduction to PDGFR Signaling and this compound

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cellular processes including growth, proliferation, differentiation, and migration.[1] Dysregulation of this pathway, often through the overexpression or mutation of its receptors, PDGFRα and PDGFRβ, is implicated in the pathogenesis of various diseases, including numerous cancers and fibrotic conditions.[2][3]

This compound, marketed under the brand name Gleevec®, is a tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific cancers.[4][5] It functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, including BCR-ABL, c-KIT, and importantly, the PDGFR family.[4][5][6] By blocking the kinase activity of PDGFR, imatinib effectively abrogates the downstream signaling cascades that drive pathological cellular responses.

Mechanism of Action: Imatinib's Inhibition of PDGFR

Imatinib's primary mechanism of action against PDGFR involves its binding to the ATP-binding pocket within the intracellular kinase domain of the receptor.[5][6] This action prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates, a crucial step in the activation of the signaling pathway.[5] This inhibition is more effective against the active conformation of the kinase.[7]

The binding of PDGF ligands (e.g., PDGF-AA, PDGF-BB) to the extracellular domain of PDGFRs induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating downstream signaling cascades. Imatinib's blockade of this initial autophosphorylation step is the lynchpin of its inhibitory effect.

The downstream signaling pathways affected by imatinib's inhibition of PDGFR are numerous and interconnected. Two of the most prominent are:

-

The PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Imatinib treatment has been shown to inhibit the phosphorylation and activation of Akt, a key component of this pathway, in response to PDGF stimulation.[8][9][10]

-

The Ras/MAPK (ERK) Pathway: This pathway is heavily involved in cell proliferation and differentiation. While imatinib generally inhibits this pathway, some studies have reported a sustained activation of ERK 1/2 in certain cancer cells following imatinib treatment, suggesting a more complex regulatory network that may influence therapeutic outcomes.[7]

Quantitative Data: Imatinib's Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for imatinib against PDGFR isoforms can vary depending on the assay conditions (cell-free vs. cell-based) and the specific cellular context.

| Target | IC50 Value (nM) | Assay Type/Context | Reference |

| PDGFRα | 71 | In vitro kinase assay | [11] |

| PDGFRβ | 607 | In vitro kinase assay | [11] |

| PDGFR | 100 | Cell-free assay | [12][13] |

| FIP1L1-PDGFRA | 3.2 | Not specified | [14] |

| ETV6-PDGFRB | 150 | Not specified | [14] |

Experimental Protocols

This section outlines representative methodologies for key experiments used to evaluate the efficacy of imatinib in inhibiting PDGFR signaling.

In Vitro PDGFR Kinase Assay

This assay directly measures the ability of imatinib to inhibit the enzymatic activity of the PDGFR kinase.

Objective: To determine the IC50 of imatinib for PDGFRα and PDGFRβ.

Materials:

-

Recombinant human PDGFRα and PDGFRβ kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

[γ-33P]ATP

-

Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of imatinib in kinase buffer.

-

In a 96-well plate, add the recombinant PDGFR kinase, the peptide substrate, and the various concentrations of imatinib.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity of each well using a scintillation counter.

-

Calculate the percentage of inhibition for each imatinib concentration relative to the control (no imatinib) and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PDGFR Phosphorylation

This technique is used to assess the phosphorylation status of PDGFR and its downstream effectors in whole cells, providing a measure of imatinib's activity in a cellular context.

Objective: To determine the effect of imatinib on PDGF-induced phosphorylation of PDGFR and Akt in a specific cell line.

Materials:

-

PDGFR-expressing cell line (e.g., NIH3T3, various cancer cell lines)

-

Cell culture medium and supplements

-

PDGF-BB ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to approximately 80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of imatinib for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated proteins.

Cell Viability/Proliferation Assay

These assays measure the effect of imatinib on cell growth and survival, which are key downstream consequences of PDGFR signaling.

Objective: To assess the dose-dependent effect of imatinib on the viability of PDGFR-expressing cells.

Materials:

-

PDGFR-expressing cell line

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT or similar viability reagent (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of imatinib concentrations.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the MTT reagent to each well and incubate until formazan crystals form.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each imatinib concentration relative to the untreated control.

Conclusion

This compound is a potent inhibitor of PDGFR signaling, acting through competitive inhibition at the ATP-binding site of the receptor's kinase domain. This action effectively blocks downstream pathways such as PI3K/Akt and Ras/MAPK, leading to the inhibition of cell proliferation and migration. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of targeted therapies against dysregulated PDGFR signaling. It is important to note that the cellular response to imatinib can be complex and context-dependent, warranting careful characterization in specific disease models.

References

- 1. Imatinib promotes osteoblast differentiation by inhibiting PDGFR signaling and inhibits osteoclastogenesis by both direct and stromal cell-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits platelet-derived growth factor receptor phosphorylation of melanoma cells but does not affect tumorigenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Imatinib - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound inhibits androgen-independent PC-3 cell viability, proliferation, migration, and tumor growth by targeting platelet-derived growth factor receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibited rat adjuvant arthritis and PDGF-dependent growth of synovial fibroblast via interference with the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Patients with myeloid malignancies bearing PDGFRB fusion genes achieve durable long-term remissions with imatinib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Imatinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo animal models utilized to assess the efficacy of imatinib, a tyrosine kinase inhibitor. Detailed protocols for key experiments are outlined to facilitate the design and execution of preclinical studies.

Imatinib is a cornerstone targeted therapy for cancers driven by specific kinase mutations, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein in CML, and the receptor tyrosine kinases c-KIT and PDGFRA in GIST and other malignancies.[3][4][5][6] Preclinical evaluation of imatinib's efficacy and the investigation of resistance mechanisms rely heavily on robust in vivo animal models.

Animal Models for Imatinib Efficacy Studies

A variety of animal models are employed to study imatinib's effectiveness across different cancer types. The choice of model depends on the specific scientific question, the cancer type, and the desired clinical relevance.

1. Xenograft Models:

Xenograft models, involving the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, are the most common systems for evaluating imatinib's anti-tumor activity.

-

Chronic Myeloid Leukemia (CML): Human CML cell lines (e.g., K562) are injected into immunodeficient mice (e.g., NOD/SCID or NSG) to establish leukemia.[7] These models are instrumental in studying the direct effect of imatinib on BCR-ABL positive cells.

-

Gastrointestinal Stromal Tumors (GIST): Human GIST cell lines with known c-KIT or PDGFRA mutations are implanted subcutaneously in nude mice to form solid tumors.[8] These models allow for the straightforward measurement of tumor growth inhibition in response to imatinib treatment.

-

Other Solid Tumors: Xenografts of various other human cancer cell lines expressing imatinib-sensitive kinases, such as those from small cell lung cancer or Leydig cell tumors, have also been used.[9][10]

2. Transgenic Mouse Models:

Genetically engineered mouse models that spontaneously develop tumors due to the expression of specific oncogenes provide a more physiologically relevant system to study cancer progression and therapeutic response.

-

CML Models: Mice engineered to express the BCR-ABL fusion gene develop a disease that closely mimics human CML, allowing for the evaluation of imatinib in a more complex biological context.

-

GIST Models: Transgenic mice expressing activating mutations in c-Kit (e.g., juxtamembrane mutation exon 11, V558Δ/+) develop spontaneous GISTs, providing a valuable tool to study both primary response and the development of resistance to imatinib.[4]

3. Chemically Induced Models:

In some instances, chemical induction can be used to create animal models for diseases where imatinib may have therapeutic potential beyond cancer, such as in dry eye disease.[6][11]

Quantitative Data on Imatinib Efficacy In Vivo

The following tables summarize quantitative data from various preclinical studies, demonstrating the in vivo efficacy of imatinib in different animal models.

Table 1: Efficacy of Imatinib in Subcutaneous Xenograft Models

| Cancer Type | Cell Line | Animal Model | Imatinib Dose & Schedule | Outcome Measure | Result | Reference |

| Leydig Cell Tumor | MA10 | C57BL/6J Mice | 200 mg/kg, p.o., every 12 hours for 15 days | Tumor Volume Reduction | Reduced to 42% of control | [9] |

| Leydig Cell Tumor | MA10 | C57BL/6J Mice | 160 mg/kg, p.o., every 8 hours for 15 days | Tumor Growth Inhibition | Almost complete inhibition | [12] |

| Small Cell Lung Cancer | H526, H1607 | Nude Mice | 100 mg/kg, p.o., twice daily | Tumor Doubling Time | No significant difference compared to placebo | [10] |

| Gastrointestinal Stromal Tumor | GIST-T1 | Nude Mice | 50 mg/kg/day, p.o. | Tumor Growth Inhibition | Significant tumor growth inhibition | [8] |

Table 2: Pharmacokinetic Parameters of Imatinib in Mice

| Animal Model | Imatinib Dose & Route | Cmax (µg/mL) | Tmax (hours) | AUC0-12 (µg·h/mL) | Half-life (hours) | Reference |

| ICR Mice | 100 mg/kg, p.o. | 7.21 ± 0.99 | 2 | 27.04 ± 0.38 | 2.3 | [13] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model for GIST

This protocol describes the establishment of a subcutaneous GIST xenograft model and the subsequent evaluation of imatinib efficacy.

Materials:

-

Human GIST cell line (e.g., GIST-T1)

-

Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

-

Matrigel or similar extracellular matrix

-

Sterile PBS and cell culture medium

-

Imatinib mesylate

-

Vehicle control (e.g., sterile water)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation: Culture GIST cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer imatinib (e.g., 50 mg/kg/day) or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 21 days).[8]

-

Endpoint Analysis: Continue monitoring tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target modulation).

Protocol 2: Pharmacokinetic Study of Imatinib in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of imatinib in mice.

Materials:

-

Male ICR mice (or other appropriate strain)

-

This compound

-

Vehicle for oral administration (e.g., water)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical equipment for drug quantification (e.g., HPLC)

Procedure:

-

Animal Dosing: Fast the mice overnight. Administer a single oral dose of imatinib (e.g., 100 mg/kg) to a cohort of mice.[13]

-

Blood Sampling: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples from a subset of mice via retro-orbital bleeding or cardiac puncture into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Drug Quantification: Analyze the concentration of imatinib in the plasma samples using a validated analytical method such as HPLC.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[3] It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival, and decreased apoptosis.[14][15][16][17] Imatinib functions by binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and blocking downstream signaling.[3][15]

Caption: BCR-ABL signaling and the inhibitory action of imatinib in CML.

c-KIT Signaling Pathway in GIST

In GIST, activating mutations in the c-KIT receptor lead to its constitutive dimerization and autophosphorylation, independent of its ligand, stem cell factor (SCF).[5] This results in the continuous activation of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, promoting tumor cell growth and survival.[5][18] Imatinib inhibits this aberrant signaling by binding to the inactive conformation of c-KIT, preventing its phosphorylation.[5][19]

Caption: Constitutive c-KIT signaling in GIST and its inhibition by imatinib.

PDGFR Signaling Pathway

The platelet-derived growth factor receptor (PDGFR) signaling pathway is also a target of imatinib.[20][21][22] In certain cancers, autocrine or paracrine stimulation of PDGFR drives tumor growth, migration, and angiogenesis.[22] Imatinib can inhibit PDGFR phosphorylation, thereby blocking these downstream effects.[20][21][22]

Caption: PDGFR signaling pathway and its inhibition by imatinib.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of imatinib in a xenograft model.

Caption: General experimental workflow for an in vivo imatinib efficacy study.

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. ajmc.com [ajmc.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing this compound Treatment in Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. In Vivo Efficacy of this compound, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of this compound and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In Vivo Efficacy of this compound, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits Leydig cell tumor growth: evidence for in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduced exposure of imatinib after coadministration with acetaminophen in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. proteopedia.org [proteopedia.org]

- 17. ashpublications.org [ashpublications.org]

- 18. KIT oncogenic signaling mechanisms in imatinib-resistant gastrointestinal stromal tumor: PI3-kinase/AKT is a crucial survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Imatinib Mesylate in Human Plasma by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib mesylate is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] It functions by inhibiting specific tyrosine kinases, such as BCR-ABL, c-KIT, and PDGF-R, thereby blocking downstream signaling pathways that lead to cell proliferation and promoting apoptosis in cancer cells.[1][3][4] Therapeutic drug monitoring of imatinib is crucial to ensure optimal efficacy and minimize toxicity, as plasma concentrations have been correlated with clinical response.[5] This document provides detailed protocols for the quantification of imatinib in human plasma using High-Performance Liquid Chromatography (HPLC) with both UV and tandem mass spectrometry (MS/MS) detection.

Mechanism of Action of Imatinib

Imatinib targets the ATP-binding site of tyrosine kinase enzymes.[4][6] In CML, it specifically inhibits the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell growth.[3][7] By blocking the phosphorylation of substrate proteins, imatinib effectively interrupts the signaling cascade responsible for leukemogenesis.[6][7]

References

Application Notes and Protocols: Imatinib Mesylate in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the tyrosine kinase inhibitor (TKI) imatinib mesylate with other kinase inhibitors to enhance therapeutic efficacy and overcome drug resistance. Detailed protocols for key experimental assays are provided to facilitate the investigation of such combination therapies in a laboratory setting.

Introduction

This compound is a cornerstone in the treatment of several cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST), by targeting the BCR-ABL and KIT proto-oncogene, respectively[1][2]. Despite its success, a significant number of patients develop resistance or intolerance to imatinib, necessitating alternative therapeutic strategies[3][4]. A promising approach to address these challenges is the combination of imatinib with other kinase inhibitors that target distinct or complementary signaling pathways. This strategy aims to achieve synergistic antitumor effects, reduce the likelihood of resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity.

This document focuses on two key combination strategies: the combination of imatinib with the second-generation TKI dasatinib in CML, and with the AKT inhibitor MK-2206 in GIST.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the enhanced efficacy of imatinib-based combination therapies.

Table 1: In Vitro Efficacy of Imatinib in Combination with MK-2206 in GIST Cell Lines

| Cell Line | Imatinib IC50 (μM) | MK-2206 IC50 (μM) | Combination Index (CI) at ED50 | Synergy/Antagonism |

| GIST-T1 (Imatinib-sensitive) | ~0.02 | ~0.2 | < 1.0 | Synergy |

| GIST430 (Imatinib-resistant) | >10 | ~2.0 | < 1.0 | Synergy |

| GIST48 (Imatinib-resistant) | >10 | ~2.5 | < 1.0 | Synergy |

Data adapted from a preclinical study on GIST. CI values less than 1.0 indicate a synergistic interaction between the two drugs[5][6].

Table 2: Clinical Response to Imatinib vs. Dasatinib in Newly Diagnosed Chronic Phase CML

| Response Metric (at 12 months) | Imatinib (400 mg daily) | Dasatinib (100 mg daily) |

| Complete Cytogenetic Response (CCyR) | 67% | 77% |

| Major Molecular Response (MMR) | 28% | 46% |

Data from a clinical trial in newly diagnosed CML patients, highlighting the superior efficacy of the second-generation TKI dasatinib[7]. While this is a comparison of two single agents, it provides the rationale for using dasatinib in imatinib-resistant or intolerant patients, and for exploring their combination.

Signaling Pathways and Mechanisms of Action

The synergistic effects of combining imatinib with other kinase inhibitors stem from the simultaneous blockade of multiple critical signaling pathways involved in cancer cell proliferation, survival, and resistance.

Imatinib and AKT Inhibitor (MK-2206) in GIST

In GIST, imatinib inhibits the constitutively active KIT receptor tyrosine kinase. However, resistance can emerge through the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation[5][8]. The combination of imatinib with an AKT inhibitor like MK-2206 provides a dual blockade of the oncogenic signaling cascade.

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor this compound (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination of this compound and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Combination of this compound and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Imatinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib is a targeted therapy that functions as a tyrosine kinase inhibitor, effectively inducing apoptosis in cancer cells characterized by specific genetic mutations. This document provides detailed application notes and protocols for the analysis of imatinib-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process. The primary focus is on the well-established Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Imatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) and the c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) in Gastrointestinal Stromal Tumors (GIST).[1][2][3][4] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival, thereby leading to the induction of apoptosis.[1][2][3][4]

Data Presentation: Quantitative Analysis of Imatinib-Induced Apoptosis

The following tables summarize the percentage of apoptotic cells, as determined by flow cytometry (Annexin V/PI staining), in various cancer cell lines after treatment with imatinib at different concentrations and for various durations.

Table 1: Imatinib-Induced Apoptosis in Chronic Myeloid Leukemia (CML) Cell Lines

| Cell Line | Imatinib Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| K562 | 0.1 | 48 | ~25% | [5] |

| K562 | 1 | 24 | ~30% | [6] |

| K562 | 1 | 48 | ~40% | [7] |

| K562 | 5 | 24 | ~45% | [6] |

| K562 | 10 | 48 | ~60% | [8] |

| LAMA-84 | 1 | 48 | ~35% | |

| KYO-1 | 1 | 48 | ~40% |

Table 2: Imatinib-Induced Apoptosis in Gastrointestinal Stromal Tumor (GIST) Cell Lines

| Cell Line | Imatinib Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| GIST-T1 | 0.1 | 48 | ~30% | [7] |

| GIST-T1 | 1 | 72 | ~40% | [9] |

| GIST882 | 0.1 | 48 | ~45% | [7] |

| GIST882 | 1 | 72 | ~60% | [9] |

| GIST48 (Imatinib-resistant) | 1 | 72 | ~15% | [10] |

| GIST430 (Imatinib-resistant) | 1 | 72 | ~20% | [10] |

Experimental Protocols

Protocol 1: In Vitro Imatinib Treatment of Cancer Cell Lines

This protocol outlines the general procedure for treating adherent or suspension cancer cell lines with imatinib to induce apoptosis.

Materials:

-

Cancer cell line of interest (e.g., K562, GIST882)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[10]

-

Imatinib mesylate (powder or stock solution)

-

Dimethyl sulfoxide (DMSO) for dissolving imatinib

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture the cells in a T-75 flask until they reach approximately 70-80% confluency for adherent cells, or a density of 0.5-1 x 10^6 cells/mL for suspension cells.

-

Imatinib Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.

-

Cell Seeding:

-

Adherent Cells: Trypsinize the cells, count them, and seed them into 6-well plates at a density of 2-5 x 10^5 cells per well. Allow the cells to attach overnight.

-

Suspension Cells: Count the cells and seed them into 6-well plates at a density of 5 x 10^5 to 1 x 10^6 cells per well.

-

-

Imatinib Treatment:

-

Prepare the desired final concentrations of imatinib by diluting the stock solution in complete culture medium. A vehicle control (DMSO alone) should be prepared at the same final concentration as in the highest imatinib dose.

-

Remove the old medium from the cells and add the medium containing the different concentrations of imatinib or the vehicle control.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting:

-

Adherent Cells: Collect the culture supernatant (containing floating apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the remaining attached cells and combine them with the supernatant.

-

Suspension Cells: Collect the entire cell suspension from each well.

-

-

Proceed to Apoptosis Analysis: After harvesting, the cells are ready for staining with Annexin V and PI as described in Protocol 2.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the staining procedure for identifying apoptotic cells using a FITC-conjugated Annexin V and the viability dye PI.

Materials:

-

Harvested cells from Protocol 1

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometry tubes (5 mL)

-

Flow cytometer

Procedure:

-

Cell Washing: Centrifuge the harvested cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Instrument Settings:

-

Use a 488 nm laser for excitation.

-

Detect FITC fluorescence in the FL1 channel (typically around 530/30 nm).

-

Detect PI fluorescence in the FL2 or FL3 channel (typically >575 nm).

-

-

Controls for Setup:

-

Unstained cells to set the baseline fluorescence.

-

Cells stained with only FITC Annexin V to set compensation for FITC spillover.

-

Cells stained with only PI to set compensation for PI spillover.

-

-

Data Analysis: Create a two-parameter dot plot of FITC Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis). The quadrants will represent:

-

Lower-left quadrant (Annexin V- / PI-): Live cells

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

-